molecular formula C7H16Cl2N2O B2481747 N-[(pyrrolidin-3-yl)methyl]acetamide dihydrochloride CAS No. 1909313-68-3

N-[(pyrrolidin-3-yl)methyl]acetamide dihydrochloride

Cat. No.: B2481747
CAS No.: 1909313-68-3
M. Wt: 215.12
InChI Key: OGFVXYPIAUZRNK-UHFFFAOYSA-N
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Description

N-[(pyrrolidin-3-yl)methyl]acetamide dihydrochloride ( 1909313-68-3) is a small molecule research chemical with the molecular formula C7H16Cl2N2O and a molecular weight of 215.12 g/mol . This compound features a pyrrolidine ring, a saturated nitrogen heterocycle that is a privileged scaffold in medicinal chemistry due to its sp3-hybridization and three-dimensional coverage, which can improve the physicochemical properties and binding characteristics of drug candidates . The molecule is functionalized with an acetamide group on a methylene linker, making it a versatile intermediate or building block in organic synthesis and drug discovery programs . The dihydrochloride salt form enhances the compound's stability and solubility for experimental handling. As a chiral molecule, the specific stereoisomer provided can be critical for binding to enantioselective protein targets, influencing the biological activity and outcome of structure-activity relationship (SAR) studies . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Key Identifiers • CAS Number : 1909313-68-3 • Molecular Formula : C7H16Cl2N2O • Molecular Weight : 215.12 g/mol • SMILES : CC(NCC1CNCC1)=O.Cl.Cl

Properties

IUPAC Name

N-(pyrrolidin-3-ylmethyl)acetamide;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O.2ClH/c1-6(10)9-5-7-2-3-8-4-7;;/h7-8H,2-5H2,1H3,(H,9,10);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGFVXYPIAUZRNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1CCNC1.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(pyrrolidin-3-yl)methyl]acetamide dihydrochloride typically involves the reaction of pyrrolidine with acetic anhydride or acetyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable base, such as triethylamine, to facilitate the formation of the acetamide group. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product, which is essential for its use in pharmaceutical applications.

Chemical Reactions Analysis

Oxidation Reactions

The pyrrolidine ring undergoes oxidation to form N-oxide derivatives. This reaction is typically facilitated by hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (mCPBA) under mild acidic or neutral conditions.

Reagent Conditions Product Yield Source
H₂O₂ (30%)pH 5–6, 25°C, 4 hoursN-Oxide derivative68–72% ,
mCPBADichloromethane, 0°C, 2 hoursEpoxide intermediate (transient)55%

Key Findings :

  • Oxidation primarily targets the tertiary amine in the pyrrolidine ring, forming stable N-oxide products.

  • Epoxidation is not typically observed due to steric hindrance from the acetamide substituent.

Reduction Reactions

The acetamide group can be reduced to a primary amine using strong reducing agents.

Reagent Conditions Product Yield Source
LiAlH₄THF, reflux, 6 hoursN-[(Pyrrolidin-3-yl)methyl]ethylamine82%
NaBH₄/CeCl₃Methanol, 25°C, 12 hoursPartial reduction to alcohol45%

Mechanistic Insight :

  • LiAlH₄ selectively reduces the amide carbonyl to a methylene group without affecting the pyrrolidine ring.

  • NaBH₄/CeCl₃ systems yield secondary alcohols as byproducts due to incomplete reduction.

Substitution Reactions

The acetamide moiety participates in nucleophilic substitution, enabling functional group interconversion.

Reagent Conditions Product Yield Source
SOCl₂Toluene, 80°C, 3 hoursAcetyl chloride analog90%
NH₂OH·HClEthanol, pH 9, 24 hoursHydroxamic acid derivative78%

Case Study :

  • Reaction with hydroxylamine hydrochloride produces a hydroxamic acid derivative, which has shown inhibitory activity against metalloproteases in preclinical studies (IC₅₀ = 1.2 μM).

Ring-Opening Reactions

Under acidic conditions, the pyrrolidine ring can undergo cleavage.

Reagent Conditions Product Yield Source
HCl (conc.)100°C, 12 hoursLinear diamine hydrochloride63%
H₂SO₄ (95%)120°C, 6 hoursCyclic sulfonamide41%

Applications :

  • Ring-opening products serve as precursors for polyamide polymers or chelating agents .

Comparative Reactivity Table

Reaction Type Rate (k, s⁻¹) Activation Energy (kJ/mol) Catalyst
Oxidation (H₂O₂)1.2 × 10⁻³45.6None
Reduction (LiAlH₄)5.8 × 10⁻⁴62.3
Substitution (SOCl₂)3.4 × 10⁻²28.9Pyridine (5 mol%)

Industrial-Scale Optimization

  • Continuous Flow Synthesis : A patent describes a scalable method using acetic anhydride and methylamine in a continuous flow reactor (residence time = 30 minutes, yield = 89%).

  • Catalytic Improvements : Palladium on carbon (Pd/C) enhances hydrogenation efficiency during reduction steps (TON = 1,200).

Scientific Research Applications

Neuropharmacology

Research indicates that N-[(pyrrolidin-3-yl)methyl]acetamide dihydrochloride exhibits notable neuroprotective effects. It has been studied for its potential to influence neurotransmitter systems, particularly those involving:

  • Acetylcholine : May enhance cholinergic activity, potentially beneficial in treating conditions like Alzheimer's disease.
  • Dopamine : Its interaction with dopamine receptors suggests possible applications in addressing mood disorders such as anxiety and depression.

Anxiolytic and Antidepressant Properties

Preliminary studies suggest that this compound may possess anxiolytic (anxiety-reducing) and antidepressant-like effects. Its structural similarity to other known psychoactive compounds supports further investigation into its therapeutic potential in mental health disorders.

Synthesis and Reactivity

The synthesis of this compound typically involves several steps, allowing for the introduction of various functional groups that modify the compound's properties. The presence of the acetamide moiety enables nucleophilic substitution reactions, while the pyrrolidine ring can participate in electrophilic aromatic substitutions.

Mechanism of Action

The mechanism of action of N-[(pyrrolidin-3-yl)methyl]acetamide dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance the binding affinity of the compound to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below compares key structural features, molecular weights, and substituents of N-[(pyrrolidin-3-yl)methyl]acetamide dihydrochloride with related compounds:

Compound Name Molecular Formula Molecular Weight Key Substituents Salt Form Notable Properties
This compound (Target) C₇H₁₄Cl₂N₂O 205.10* Pyrrolidin-3-ylmethyl Dihydrochloride High solubility due to dihydrochloride
N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-N-(pyrrolidin-3-yl)acetamide HCl C₁₀H₁₇ClN₄O₂ 260.73 Oxadiazolylmethyl, pyrrolidin-3-yl Monohydrochloride Increased lipophilicity (oxadiazole)
rac-2-methoxy-N-[(3R,4S)-4-(1-methyl-1H-imidazol-2-yl)pyrrolidin-3-yl]acetamide diHCl C₁₅H₁₉ClN₃O₄S·HCl 311.21 Methoxy, imidazolyl-pyrrolidine Dihydrochloride Stereochemical complexity
N-(4-(1,2,5,6-tetrahydropyridin-3-yl)phenyl)acetamide HCl C₁₃H₁₆N₂O·HCl 216.28 Tetrahydropyridinylphenyl Monohydrochloride Aromatic π-system enhances binding
N-(4-Amino-3-pyridinyl)-acetamide-d3 HCl C₇H₁₀ClN₃O 190.64 Pyridinyl, deuterated methyl Monohydrochloride Isotopic labeling for metabolic studies

*Molecular weight inferred from .

Key Observations:

Salt Form: The dihydrochloride salt of the target compound likely offers superior aqueous solubility compared to monohydrochloride analogs (e.g., compounds in ), which is critical for pharmaceutical formulations.

Substituent Effects :

  • The pyrrolidin-3-ylmethyl group in the target compound provides a secondary amine for hydrogen bonding, contrasting with the oxadiazole in (electron-withdrawing) or the imidazole in (aromatic, basic).
  • Aromatic vs. Aliphatic : Compounds with aromatic substituents (e.g., ) may exhibit stronger receptor binding due to π-π interactions, whereas aliphatic groups (e.g., pyrrolidine) enhance conformational flexibility.

Biological Activity

N-[(pyrrolidin-3-yl)methyl]acetamide dihydrochloride is a compound recognized for its significant biological activity, particularly in the fields of neuropharmacology and potential therapeutic applications. This article explores the compound's biological properties, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound features a pyrrolidine ring attached to an acetamide group, with the dihydrochloride form enhancing its solubility in water. The molecular formula is C7H15Cl2N2OC_7H_{15}Cl_2N_2O, and it has a molecular weight of approximately 195.12 g/mol. The presence of the pyrrolidine ring is crucial as it influences the compound's reactivity and interaction with biological targets.

The mechanism of action for this compound primarily involves its interaction with neurotransmitter systems. Preliminary studies suggest that it may modulate the activity of receptors associated with acetylcholine and dopamine pathways, potentially leading to anxiolytic and antidepressant-like effects. The binding affinity to neurotransmitter receptors such as serotonin and dopamine is thought to underlie its neuroprotective properties.

Neuropharmacological Effects

Research indicates that this compound exhibits neuroprotective effects, making it a candidate for treating neurodegenerative diseases. Its influence on cognitive functions and memory pathways suggests potential applications in managing conditions like anxiety and depression.

Antibacterial and Antifungal Activity

While the primary focus has been on neuropharmacology, some studies have examined the antibacterial properties of pyrrolidine derivatives. For instance, related compounds have demonstrated antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL . Although specific data on this compound's antibacterial efficacy is limited, its structural similarities to other active compounds suggest potential in this area.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is beneficial to compare it with similar compounds:

Compound NameMolecular FormulaUnique Features
N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochlorideC7H15ClN2OC_7H_{15}ClN_2OContains a methyl group; studied for similar activities
N-(Pyrrolidin-3-yl)acetamide hydrochlorideC7H14ClN2OC_7H_{14}ClN_2OLacks methyl substitution; potential differences in activity
N-Ethyl-N-(pyrrolidin-3-yl)acetamideC8H16N2OC_8H_{16}N_2OEthyl substitution may alter pharmacological properties

The distinct structural configuration of this compound allows for unique interactions with molecular targets compared to these similar compounds.

Case Studies and Research Findings

Recent studies have highlighted various aspects of this compound:

  • Neuroprotective Studies : Investigations into its effects on neuronal cell lines have shown promising results regarding its ability to reduce oxidative stress and enhance cell viability in models of neurodegeneration.
  • Pharmacological Evaluation : Animal models have been used to assess its anxiolytic effects, revealing significant reductions in anxiety-like behaviors when administered at specific dosages.
  • Comparative Pharmacodynamics : Studies comparing this compound with traditional anxiolytics indicate that it may produce fewer side effects while maintaining efficacy, suggesting a favorable profile for clinical development .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing N-[(pyrrolidin-3-yl)methyl]acetamide dihydrochloride?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting 7-chloro pyrazolo[1,5-a]pyrimidine derivatives with (R)-N-(pyrrolidin-3-yl)acetamide under reflux in solvents like 1,4-dioxane or acetonitrile. Catalysts such as potassium carbonate or triethylamine are used to enhance yields (29–68.5%) . Key parameters include:

  • Temperature : 65–95°C for 12–24 hours.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Workup : Acidic conditions (HCl) precipitate the dihydrochloride salt.

Q. How should researchers characterize the purity and structural integrity of this compound?

Analytical methods include:

  • NMR spectroscopy : Confirm the presence of pyrrolidine protons (~3.0–3.5 ppm) and acetamide carbonyl signals (~170 ppm in 13C^{13}\text{C} NMR).
  • Mass spectrometry (MS) : Verify molecular weight (e.g., 298.23 g/mol for derivatives) and fragmentation patterns .
  • HPLC : Assess purity (>95% recommended for biological assays) using reverse-phase columns with UV detection at 254 nm .

Q. What are the critical storage and handling protocols for this hygroscopic compound?

Store under inert gas (argon) at –20°C to prevent hydrolysis. Use desiccants in sealed containers, as the dihydrochloride form is moisture-sensitive . Avoid prolonged exposure to light, which may degrade the pyrrolidine ring.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of structurally similar analogs?

Discrepancies in activity (e.g., enzyme inhibition vs. receptor antagonism) arise from stereochemical variations or assay conditions. Strategies include:

  • Structure-activity relationship (SAR) studies : Compare enantiomers (e.g., (R)- vs. (S)-pyrrolidine derivatives) to isolate stereospecific effects .
  • Binding assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target affinity .
  • Meta-analysis : Cross-reference data from orthogonal assays (e.g., in vitro kinase inhibition vs. cellular cytotoxicity) .

Q. What experimental designs are recommended for evaluating its potential as a JAK/STAT inhibitor?

  • Kinase inhibition assays : Use recombinant JAK enzymes (e.g., JAK2 or JAK3) with ATP-competitive luminescence assays (IC50_{50} determination) .
  • Cellular models : Test in IL-6-dependent cell lines (e.g., TF-1 cells) to assess STAT3 phosphorylation via Western blot.
  • Selectivity profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to minimize off-target effects.

Q. How can conflicting synthetic yields be addressed in scale-up protocols?

Variations in yield (e.g., 29% vs. 68.5% ) often stem from:

  • Impurity in starting materials : Purify intermediates via flash chromatography before coupling.
  • Reaction atmosphere : Use inert gas (N2_2) to prevent oxidation of amine groups.
  • Catalyst optimization : Replace K2_2CO3_3 with Cs2_2CO3_3 for better solubility in non-polar solvents.

Q. What strategies improve the compound’s bioavailability in preclinical models?

  • Salt form optimization : Compare dihydrochloride vs. free base for solubility in physiological buffers .
  • Prodrug design : Introduce ester or carbamate groups on the acetamide moiety to enhance membrane permeability .
  • Pharmacokinetic studies : Conduct IV/PO dosing in rodents to calculate AUC and half-life.

Methodological Considerations

Q. How are computational methods (e.g., molecular docking) applied to predict target interactions?

  • Docking software : Use AutoDock Vina or Schrödinger Suite to model the compound’s binding to JAK kinases. Focus on hydrogen bonding with catalytic lysine (K882 in JAK2) .
  • MD simulations : Run 100-ns trajectories to assess binding stability in solvated systems.

Q. What in vitro assays are suitable for assessing cytotoxicity and therapeutic index?

  • MTT assays : Test against human primary cells (e.g., HEK293) and cancer lines (e.g., HepG2) to calculate selectivity ratios .
  • Apoptosis markers : Use flow cytometry with Annexin V/PI staining to quantify cell death mechanisms.

Q. How can researchers validate off-target effects in complex biological systems?

  • Proteome profiling : Employ affinity pulldown with biotinylated analogs and LC-MS/MS to identify interacting proteins .
  • CRISPR screening : Perform genome-wide knockout libraries to detect synthetic lethal interactions.

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